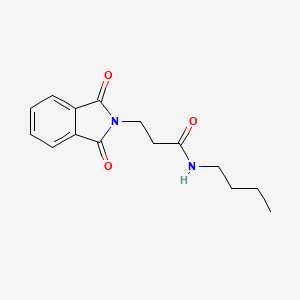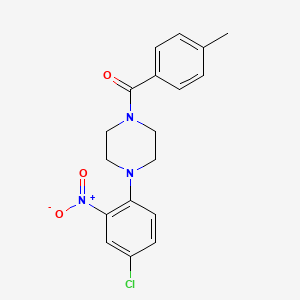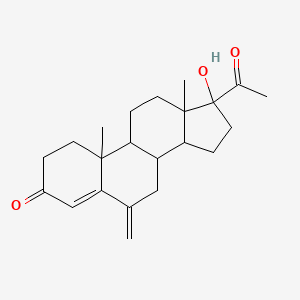![molecular formula C19H26N2O2 B5204265 1-[4-(Cyclohex-3-en-1-ylmethyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B5204265.png)
1-[4-(Cyclohex-3-en-1-ylmethyl)piperazin-1-yl]-2-phenoxyethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Cyclohex-3-en-1-ylmethyl)piperazin-1-yl]-2-phenoxyethanone is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a cyclohexenylmethyl group and a phenoxyethanone moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Cyclohex-3-en-1-ylmethyl)piperazin-1-yl]-2-phenoxyethanone typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with cyclohex-3-en-1-ylmethyl chloride under basic conditions to form the cyclohexenylmethyl-substituted piperazine.
Introduction of the Phenoxyethanone Group: The next step involves the reaction of the substituted piperazine with 2-phenoxyacetyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and recrystallization is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Cyclohex-3-en-1-ylmethyl)piperazin-1-yl]-2-phenoxyethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols
Substitution: Formation of various substituted derivatives
Scientific Research Applications
1-[4-(Cyclohex-3-en-1-ylmethyl)piperazin-1-yl]-2-phenoxyethanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[4-(Cyclohex-3-en-1-ylmethyl)piperazin-1-yl]-2-phenoxyethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
- 1-(4-Cyclohex-3-enylmethyl-piperazin-1-yl)-3-methyl-butan-1-one
- 1-(1,4-Dimethyl-3-cyclohexen-1-yl)ethanone
- 3-Cyclohexenyl-methyl-3’-cyclohexen-carboxylate
Comparison: 1-[4-(Cyclohex-3-en-1-ylmethyl)piperazin-1-yl]-2-phenoxyethanone stands out due to its unique combination of a piperazine ring, cyclohexenylmethyl group, and phenoxyethanone moiety This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications
Properties
IUPAC Name |
1-[4-(cyclohex-3-en-1-ylmethyl)piperazin-1-yl]-2-phenoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c22-19(16-23-18-9-5-2-6-10-18)21-13-11-20(12-14-21)15-17-7-3-1-4-8-17/h1-3,5-6,9-10,17H,4,7-8,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WATJKFLTIDTGCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CN2CCN(CC2)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N'-(1,3-benzodioxol-5-ylmethyl)-N-phenylcarbamimidothioate](/img/structure/B5204191.png)
![N-[2-(4-chlorophenyl)ethyl]-1-cycloheptyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5204202.png)

![6-(dimethylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide](/img/structure/B5204212.png)
![2-[1-[(4-methoxy-3-methylphenyl)methyl]-3-oxopiperazin-2-yl]-N-(2-methyl-2-morpholin-4-ylpropyl)acetamide](/img/structure/B5204219.png)
![ETHYL 1-BUTYL-5-HYDROXY-2-METHYL-4-[(PIPERIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE](/img/structure/B5204222.png)
![1-[5-hydroxy-3-(4-nitrophenyl)-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-methylpropan-1-one](/img/structure/B5204235.png)

![N-(1-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B5204248.png)
![N-[(2-chlorophenyl)methyl]-2-(2-methoxyphenyl)ethanamine](/img/structure/B5204251.png)
![4-(5-BROMOTHIOPHEN-2-YL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE](/img/structure/B5204260.png)

![2-[2-(2-bromoethoxy)ethoxy]-1,4-dimethylbenzene](/img/structure/B5204278.png)
![(5E)-5-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B5204285.png)
